molecular formula C21H44O3 B3428702 Monoglycerides CAS No. 68990-53-4

Monoglycerides

Numéro de catalogue B3428702
Numéro CAS: 68990-53-4
Poids moléculaire: 344.6 g/mol
Clé InChI: OGBUMNBNEWYMNJ-OAQYLSRUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Monoglycerides are a type of glyceride, composed of a glycerol molecule linked to a fatty acid via an ester bond . They occur naturally in certain oils and processed foods . They are generally safe to eat but are often found in foods that contain high levels of other fats and sodium .


Synthesis Analysis

Monoglycerides are produced both biologically and industrially . They are biosynthesized by the enzymatic hydrolysis of triglycerides by lipoprotein lipase and the enzymatic hydrolysis of diglycerides by diacylglycerol lipase . A cleaner and simpler one-step enzymatic production of α-monolaurin has been suggested, where the reaction and enzyme separation are conducted simultaneously in one unit .


Molecular Structure Analysis

Monoglycerides consist of a glycerol molecule and one fatty acid chain . As glycerol contains both primary and secondary alcohol groups, two different types of monoglycerides may be formed; 1-monoacylglycerols where the fatty acid is attached to a primary alcohol, or a 2-monoacylglycerols where the fatty acid is attached to the secondary alcohol .


Chemical Reactions Analysis

Monoglycerides are primarily achieved by a glycerolysis reaction between triglycerides and glycerol . Fatty acids can be isolated by Colgate-Emery steam hydrolysis, hydrolysis of vegetable oils using inorganic base catalyst or lipase, and base-catalyzed hydrolysis of pure fatty acid methyl ester .


Physical And Chemical Properties Analysis

Monoglycerides are primarily used as surfactants, usually in the form of emulsifiers . They are commonly added to commercial food products in small quantities, which helps to prevent mixtures of oils and water from separating . The crystallization behavior and physical properties of monoglycerides-based oleogels were investigated, showing that all the oleogels formed by saturated fatty acid glycerides exhibited a solid-like behavior and were thermally reversible systems .

Applications De Recherche Scientifique

Food Industry

Monoglycerides are widely used in the food industry due to their unique properties . They are derived from fatty acids and glycerol, and their structure allows them to interact with both water and oil, facilitating the formation of stable emulsions .

Emulsification: Monoglycerides excel at creating and stabilizing emulsions in various food products, such as mayonnaise, salad dressings, margarine, and ice cream . Their amphiphilic nature allows them to form a protective layer around oil droplets, preventing coalescence and maintaining a uniform dispersion in the aqueous phase .

Stabilization: Monoglycerides function as effective stabilizers in bakery products, particularly in bread, cakes, and pastries . They assist in the formation and retention of air bubbles during the mixing and baking processes, thereby enhancing the volume, texture, and crumb structure of baked goods .

Preservation: Monoglycerides possess antimicrobial properties, which can aid in extending the shelf life of food products . They inhibit the growth of certain microorganisms, thereby enhancing the product’s microbial stability .

Antibacterial Applications

Antimicrobial lipids such as monoglycerides are promising antibacterial agents that destabilize bacterial cell membranes, causing a wide range of direct and indirect inhibitory effects . They have potential therapeutic applications for treating bacterial infections .

Animal Health and Welfare

Monoglycerides and diglycerides have the potential to improve animal health, welfare, and productivity . They can reduce the prevalence of human food pathogens while lessening environmental impact and not contributing to antimicrobial resistance .

Mécanisme D'action

Target of Action

Monoglycerides primarily target the cell membranes of organisms . They interact with the lipid bilayer and other components on the cell membrane of microorganisms, causing damage . This interaction is particularly effective against fungal and bacterial cells .

Mode of Action

Monoglycerides, being amphiphilic compounds, have both lipophilic and hydrophilic properties . This allows them to bind to the lipid bilayer of cell membranes, disrupting their structure and function . The lipophilic properties are donated by an acyl group from fatty acid and hydrophilic properties from two hydroxyl residues . This disruption can lead to cell lysis and death, particularly in fungal and bacterial cells .

Biochemical Pathways

Monoglycerides are produced both biologically and industrially . They are biosynthesized by the enzymatic hydrolysis of triglycerides by lipoprotein lipase and the enzymatic hydrolysis of diglycerides by diacylglycerol lipase . They can also be produced as an intermediate in the alkanoylation of glycerol to form fats . In the body, they are a major end product of the intestinal digestion of dietary fats .

Pharmacokinetics

The pharmacokinetics of monoglycerides, particularly their absorption, distribution, metabolism, and excretion (ADME) properties, are influenced by their esterification form . For example, omega-3 fatty acids esterified in monoglycerides showed greater plasma concentrations in adults after acute supplementation compared to those esterified in ethyl esters or triglycerides . This suggests that monoglycerides may have better bioavailability.

Result of Action

The primary result of the action of monoglycerides is the disruption of cell membranes, leading to cell lysis and death . This gives monoglycerides potent antifungal and antibacterial properties . In addition, they are used in food products to prevent mixtures of oils and water from separating .

Action Environment

The action of monoglycerides can be influenced by various environmental factors. For instance, the production of monoglycerides is more sustainable and less energy-intensive compared to other methods, contributing positively towards greenhouse gas mitigation . Moreover, monoglycerides are used in various industries including food, cosmetics, pharmaceuticals, detergents, and plasticizer industries , demonstrating their versatility and adaptability to different environments.

Orientations Futures

Monoglycerides, especially those based on medium-chain fatty acids, could be a promising replacer for hydrogenation vegetable oils . Antimicrobial lipids such as fatty acids and monoglycerides are promising antibacterial agents that could have potential significance for human health and medicine .

Propriétés

IUPAC Name

3-octadecoxypropane-1,2-diol
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InChI

InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3
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InChI Key

OGBUMNBNEWYMNJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)O
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Molecular Formula

C21H44O3
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DSSTOX Substance ID

DTXSID0047799
Record name 3-(Octadecyloxy)-1,2-propanediol
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Molecular Weight

344.6 g/mol
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Physical Description

Glistening solid; [Merck Index] White powder; [MSDSonline]
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Product Name

Batyl alcohol

CAS RN

544-62-7, 68990-53-4
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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